molecular formula C24H26FN5O4S B2794931 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1021250-58-7

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone

カタログ番号 B2794931
CAS番号: 1021250-58-7
分子量: 499.56
InChIキー: KMUFAVKTHHUKCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name, but without specific information or a visual representation, it’s challenging to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved sources .

科学的研究の応用

Nevertheless, the search revealed various studies involving structurally complex compounds with potential relevance to the scientific research applications of similarly complex molecules. These studies highlight the importance of detailed molecular interactions, synthetic pathways, and potential therapeutic applications of complex compounds, even though they do not directly reference the specific compound . Here are summaries of related findings from the search:

  • Molecular Interaction Studies : Research on compounds with complex structures, such as cannabinoid receptor antagonists and σ1 receptor antagonists, underscores the importance of understanding molecular interactions for therapeutic applications. These studies involve detailed analyses of conformations, binding interactions, and pharmacophore models to elucidate how specific structural features contribute to biological activity (J. Shim et al., 2002; J. Díaz et al., 2020).

  • Synthesis and Characterization : The synthesis and characterization of novel heterocyclic compounds, including pyrazolo[3,4-b]pyridines and other pyrido fused systems, demonstrate the versatility and utility of specific synthetic methodologies for creating structurally diverse molecules with potential biological activities (C. Almansa et al., 2008).

  • Antiviral and Antimicrobial Activities : Studies on compounds with antiviral and antimicrobial properties highlight the potential for complex molecules to serve as lead compounds in the development of new therapeutics. These research efforts include the evaluation of cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, providing insights into the broad spectrum of biological effects that complex compounds can exhibit (F. Attaby et al., 2006).

  • Structural Analysis and Pharmacokinetics : Detailed structural analyses, including Hirshfeld surface analysis and X-ray crystallography, are crucial for understanding the three-dimensional arrangement of atoms within complex molecules. These studies aid in elucidating the mechanisms of action and optimizing the pharmacokinetic properties of potential therapeutic agents (M. Govindhan et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources .

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. The exact binding site and mechanism of action are still under investigation.

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

特性

IUPAC Name

1-[4-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O4S/c1-15-22-20(24(32)29-10-8-28(9-11-29)16(2)31)13-21(17-3-5-18(25)6-4-17)26-23(22)30(27-15)19-7-12-35(33,34)14-19/h3-6,13,19H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFAVKTHHUKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。